molecular formula C13H8BrN3 B13906254 8-bromo-2-(2-pyrazinyl)Quinoline

8-bromo-2-(2-pyrazinyl)Quinoline

Cat. No.: B13906254
M. Wt: 286.13 g/mol
InChI Key: BFTOIUUJWOVPPE-UHFFFAOYSA-N
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Description

8-bromo-2-(2-pyrazinyl)Quinoline is a heterocyclic compound that contains both quinoline and pyrazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine and pyrazine groups in the quinoline structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of 8-hydroxyquinoline or 8-aminoquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting brominated quinoline is then reacted with pyrazine derivatives to form the desired compound.

Industrial Production Methods

Industrial production of 8-bromo-2-(2-pyrazinyl)Quinoline may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-bromo-2-(2-pyrazinyl)Quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinoline derivatives.

    Coupling Products: Biaryl compounds with extended conjugation.

Mechanism of Action

The mechanism of action of 8-bromo-2-(2-pyrazinyl)Quinoline involves its interaction with biological targets such as enzymes and receptors. The bromine and pyrazine groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound can form coordination complexes with metal ions, which may play a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2-(2-pyrazinyl)Quinoline is unique due to the presence of both bromine and pyrazine groups, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. This dual functionality makes it a valuable compound for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H8BrN3

Molecular Weight

286.13 g/mol

IUPAC Name

8-bromo-2-pyrazin-2-ylquinoline

InChI

InChI=1S/C13H8BrN3/c14-10-3-1-2-9-4-5-11(17-13(9)10)12-8-15-6-7-16-12/h1-8H

InChI Key

BFTOIUUJWOVPPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(C=C2)C3=NC=CN=C3

Origin of Product

United States

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